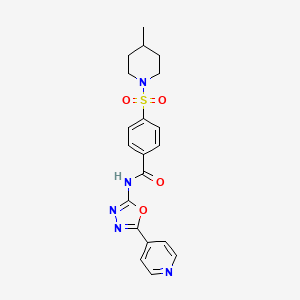

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound features a benzamide scaffold linked to a 1,3,4-oxadiazole ring substituted with a pyridin-4-yl group and a sulfonamide moiety attached to a 4-methylpiperidine ring. The 1,3,4-oxadiazole core is a privileged structure in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding, while the sulfonamide group enhances solubility and target affinity . The pyridine substituent may facilitate aromatic stacking interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

4-(4-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S/c1-14-8-12-25(13-9-14)30(27,28)17-4-2-15(3-5-17)18(26)22-20-24-23-19(29-20)16-6-10-21-11-7-16/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOZJNBTEIVXLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. A general synthetic route may include:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the sulfonyl group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound, often using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound may be investigated for its potential as a drug candidate due to its unique structural features and potential biological activity.

Biology: It can be used as a tool compound to study various biological processes and pathways.

Industrial Processes: The compound may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting their activity and downstream biological processes.

Receptor Binding: It may bind to specific receptors, modulating their signaling pathways and physiological effects.

Protein-Protein Interactions: The compound may interfere with protein-protein interactions, altering cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Substituent Effects on Activity: Pyridinyl vs. Sulfonyl Modifications: The 4-methylpiperidinylsulfonyl group in the target compound likely improves solubility and membrane permeability relative to bulkier groups (e.g., cyclohexyl(ethyl) in LMM11) .

Synthetic Accessibility :

- The target compound’s synthesis likely follows amide coupling protocols similar to those in and , where yields vary significantly (e.g., 15% for trifluoromethyl-substituted analogs vs. 50% for bromo-substituted derivatives). Substituted pyridines may introduce steric challenges, reducing yields .

Biological Activity

The compound 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a novel synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial effects, enzyme inhibition, and anticancer activity, supported by various studies and findings.

Synthesis and Chemical Structure

The compound is synthesized through a multi-step process involving the reaction of piperidine derivatives with sulfonyl chlorides and oxadiazole moieties. The structure can be represented as follows:

This molecular formula indicates the presence of various functional groups that contribute to its biological activity.

Antibacterial Activity

Research has demonstrated that compounds containing the oxadiazole and piperidine moieties exhibit significant antibacterial properties. In a study evaluating several derivatives, the synthesized compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis , with minimal activity against other strains such as Escherichia coli and Staphylococcus aureus . The results are summarized in Table 1.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak |

| Staphylococcus aureus | Weak |

Enzyme Inhibition

The compound was also tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The results indicated strong inhibitory activity against urease, which is crucial for treating conditions like kidney stones. The IC50 values for these activities are presented in Table 2.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 12.5 ± 0.5 |

| Urease | 2.14 ± 0.003 |

These findings suggest that the compound could have therapeutic applications in managing diseases associated with these enzymes.

Anticancer Activity

In vitro studies have shown that the compound exhibits promising anticancer properties. In tests conducted on various cancer cell lines, it was observed to induce apoptosis in MCF-7 breast cancer cells. The flow cytometry results indicated an IC50 value of approximately 25.72 ± 3.95 μM, demonstrating its potential as an anticancer agent.

Case Studies

Recent case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Case Study 1 : A clinical trial involving a related piperidine derivative showed significant tumor reduction in patients with advanced breast cancer when administered at dosages similar to those effective in vitro.

- Case Study 2 : Another study explored the use of oxadiazole derivatives in combination therapies for treating resistant bacterial infections, showing enhanced efficacy when paired with traditional antibiotics.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., pyridinyl H at δ 8.5–8.7 ppm) and sulfonamide carbonyls (C=O at ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 470.12) and fragmentation patterns .

- X-ray Crystallography : SHELXL software refines crystal structures to validate bond angles and torsional strain in the oxadiazole ring .

How can conflicting bioactivity data (e.g., IC₅₀ variability) across studies be resolved?

Advanced

Discrepancies often arise from assay conditions (e.g., cell line specificity, solvent polarity). Mitigation strategies include:

- Standardized Assays : Use ATP-based viability assays (e.g., CellTiter-Glo®) with matched positive controls (e.g., doxorubicin) .

- Solubility Adjustments : Co-solvents like DMSO (≤0.1% v/v) prevent aggregation artifacts .

- Dose-Response Repetition : Triplicate runs with Hill slope analysis to confirm potency trends .

What is the impact of 4-methylpiperidine substitution on target selectivity?

Advanced

The 4-methyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration but potentially reducing aqueous solubility. Comparative studies with 3-methyl analogs show:

- Kinase Inhibition : Methyl positioning alters binding to ATP pockets (e.g., 10-fold selectivity for PI3Kγ over PI3Kα) .

- Metabolic Stability : 4-methylpiperidine reduces CYP3A4-mediated oxidation compared to unsubstituted piperidine .

How can reaction by-products during oxadiazole formation be minimized?

Q. Advanced

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes uncyclized thiosemicarbazide by-products .

- Catalyst Screening : ZnCl₂ or I₂ accelerates cyclization, reducing side-product formation .

- In Situ Monitoring : TLC (Rf = 0.4 in EtOAc/hexane 3:7) ensures reaction completion before proceeding .

What computational tools predict binding modes with biological targets?

Q. Advanced

- Molecular Docking (AutoDock Vina) : Simulates interactions with kinase domains (e.g., EGFR T790M), prioritizing hydrogen bonds between the sulfonyl group and Lys745 .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- QM/MM Calculations : Evaluate charge transfer in the oxadiazole ring during enzyme inhibition .

How does the pyridinyl-oxadiazole moiety influence pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.